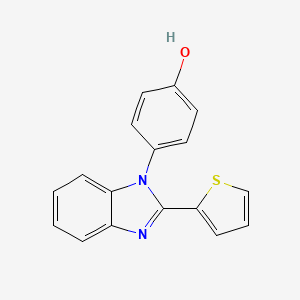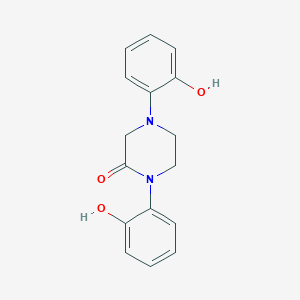![molecular formula C16H18N2O2 B12599060 Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- CAS No. 649739-16-2](/img/structure/B12599060.png)
Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety substituted with a 4-hydroxyphenylmethyl group and a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- typically involves the reaction of 4-hydroxybenzylamine with 2-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane, at room temperature. The reaction proceeds via the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites of enzymes, while the urea moiety can interact with various biological molecules through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- Urea, N-methyl-N’-phenyl-
- Urea, N-(4-hydroxyphenyl)-N’-methyl-
- Urea, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)-
Comparison: Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- is unique due to the presence of both a 4-hydroxyphenylmethyl group and a 2-phenylethyl group. This dual substitution provides distinct chemical and biological properties compared to other urea derivatives. For instance, the hydroxyl group enhances its ability to form hydrogen bonds, while the phenylethyl group contributes to its hydrophobic interactions, making it more versatile in various applications.
Propriétés
Numéro CAS |
649739-16-2 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-[(4-hydroxyphenyl)methyl]-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C16H18N2O2/c17-16(20)18(11-10-13-4-2-1-3-5-13)12-14-6-8-15(19)9-7-14/h1-9,19H,10-12H2,(H2,17,20) |
Clé InChI |
XZKGSIWWTILRHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(CC2=CC=C(C=C2)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


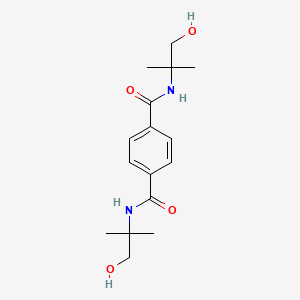

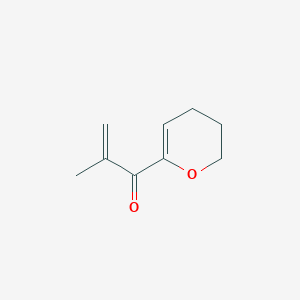
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)

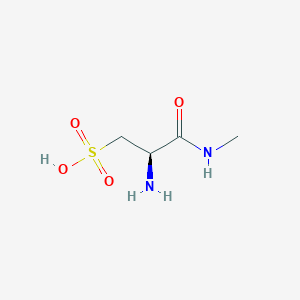

![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
